molecular formula C11H12N2O4 B12894381 4-(4-Methoxyphenyl)-2-oxo-1,3-oxazolidine-4-carboxamide CAS No. 111950-62-0

4-(4-Methoxyphenyl)-2-oxo-1,3-oxazolidine-4-carboxamide

Cat. No.: B12894381
CAS No.: 111950-62-0
M. Wt: 236.22 g/mol
InChI Key: KLEVRZAMCVUULW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxamide is a chemical compound that belongs to the oxazolidine family. This compound is characterized by the presence of a methoxyphenyl group attached to an oxazolidine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized to form the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetylene
  • 4-Methoxyphenyl isothiocyanate
  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

4-(4-Methoxyphenyl)-2-oxooxazolidine-4-carboxamide is unique due to its specific oxazolidine ring structure combined with a methoxyphenyl group and a carboxamide group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

111950-62-0

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-oxo-1,3-oxazolidine-4-carboxamide

InChI

InChI=1S/C11H12N2O4/c1-16-8-4-2-7(3-5-8)11(9(12)14)6-17-10(15)13-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,15)

InChI Key

KLEVRZAMCVUULW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(COC(=O)N2)C(=O)N

Origin of Product

United States

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